molecular formula C23H20N4O2S B12035806 1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone

Cat. No.: B12035806
M. Wt: 416.5 g/mol
InChI Key: BVKGSVWFWPZTHS-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a methylphenyl group, a pyridinyl group, and a triazolyl group, all connected through a sulfanyl linkage to an ethanone backbone.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyridinyl and methylphenyl groups. The final step involves the attachment of the methoxyphenyl group and the formation of the ethanone backbone. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone can be compared with similar compounds such as:

    1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.

    1-(4-Methoxyphenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde: This compound shares the methoxyphenyl and pyridinyl groups but has a pyrazole ring instead of a triazole ring.

    1-(4-Benzyloxy-3-methoxyphenyl)ethanone: This compound has a benzyloxy group instead of a methylphenyl group, leading to different chemical properties and applications.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H20N4O2S/c1-16-6-8-19(9-7-16)27-22(17-10-12-24-13-11-17)25-26-23(27)30-15-21(28)18-4-3-5-20(14-18)29-2/h3-14H,15H2,1-2H3

InChI Key

BVKGSVWFWPZTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)OC)C4=CC=NC=C4

Origin of Product

United States

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